![molecular formula C19H21FN2O3S B2975282 N-(2-(1H-indol-3-yl)ethyl)-3-(4-fluorophenoxy)propane-1-sulfonamide CAS No. 946320-73-6](/img/structure/B2975282.png)
N-(2-(1H-indol-3-yl)ethyl)-3-(4-fluorophenoxy)propane-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(1H-indol-3-yl)ethyl)-3-(4-fluorophenoxy)propane-1-sulfonamide, also known as Compound 21, is a novel small molecule drug candidate that has gained significant attention in the scientific community. It is a potent and selective agonist of the G protein-coupled receptor 40 (GPR40), which is expressed in pancreatic beta cells and plays a crucial role in glucose-stimulated insulin secretion.
Wirkmechanismus
N-(2-(1H-indol-3-yl)ethyl)-3-(4-fluorophenoxy)propane-1-sulfonamide 21 acts as an agonist of GPR40, a receptor that is expressed in pancreatic beta cells and plays a crucial role in glucose-stimulated insulin secretion. Activation of GPR40 by N-(2-(1H-indol-3-yl)ethyl)-3-(4-fluorophenoxy)propane-1-sulfonamide 21 leads to the release of insulin from pancreatic beta cells, which helps to regulate blood glucose levels.
Biochemical and Physiological Effects:
N-(2-(1H-indol-3-yl)ethyl)-3-(4-fluorophenoxy)propane-1-sulfonamide 21 has been shown to have several biochemical and physiological effects. It enhances glucose-stimulated insulin secretion in pancreatic beta cells, leading to improved glucose homeostasis. It also improves glucose tolerance and insulin sensitivity in obese and diabetic mice. In addition, N-(2-(1H-indol-3-yl)ethyl)-3-(4-fluorophenoxy)propane-1-sulfonamide 21 has been found to reduce hepatic glucose production, which can contribute to the development of type 2 diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(2-(1H-indol-3-yl)ethyl)-3-(4-fluorophenoxy)propane-1-sulfonamide 21 is its high potency and selectivity for GPR40. This makes it an ideal tool for studying the role of GPR40 in glucose homeostasis and insulin secretion. However, one limitation of N-(2-(1H-indol-3-yl)ethyl)-3-(4-fluorophenoxy)propane-1-sulfonamide 21 is its relatively short half-life, which can make it challenging to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on N-(2-(1H-indol-3-yl)ethyl)-3-(4-fluorophenoxy)propane-1-sulfonamide 21. One area of interest is the development of more stable analogs of N-(2-(1H-indol-3-yl)ethyl)-3-(4-fluorophenoxy)propane-1-sulfonamide 21 that have a longer half-life and can be used in vivo. Another area of interest is the investigation of the effects of N-(2-(1H-indol-3-yl)ethyl)-3-(4-fluorophenoxy)propane-1-sulfonamide 21 on other metabolic pathways, such as lipid metabolism and inflammation. Finally, the potential therapeutic applications of N-(2-(1H-indol-3-yl)ethyl)-3-(4-fluorophenoxy)propane-1-sulfonamide 21 in the treatment of type 2 diabetes and other metabolic disorders warrant further investigation.
Conclusion:
In conclusion, N-(2-(1H-indol-3-yl)ethyl)-3-(4-fluorophenoxy)propane-1-sulfonamide 21 is a novel small molecule drug candidate that has gained significant attention in the scientific community. It is a potent and selective agonist of GPR40, which plays a crucial role in glucose-stimulated insulin secretion. N-(2-(1H-indol-3-yl)ethyl)-3-(4-fluorophenoxy)propane-1-sulfonamide 21 has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes. Further research is needed to fully understand the biochemical and physiological effects of N-(2-(1H-indol-3-yl)ethyl)-3-(4-fluorophenoxy)propane-1-sulfonamide 21 and its potential therapeutic applications.
Synthesemethoden
The synthesis of N-(2-(1H-indol-3-yl)ethyl)-3-(4-fluorophenoxy)propane-1-sulfonamide 21 involves several steps, including the reaction of 4-fluorophenol with 3-chloropropanesulfonyl chloride to form 3-(4-fluorophenoxy)propane-1-sulfonyl chloride. This intermediate is then reacted with 2-(1H-indol-3-yl)ethanamine to form N-(2-(1H-indol-3-yl)ethyl)-3-(4-fluorophenoxy)propane-1-sulfonamide 21. The synthesis method has been optimized to produce high yields of pure N-(2-(1H-indol-3-yl)ethyl)-3-(4-fluorophenoxy)propane-1-sulfonamide 21.
Wissenschaftliche Forschungsanwendungen
N-(2-(1H-indol-3-yl)ethyl)-3-(4-fluorophenoxy)propane-1-sulfonamide 21 has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes. It has been shown to enhance glucose-stimulated insulin secretion in pancreatic beta cells, leading to improved glucose homeostasis in animal models of diabetes. In addition, N-(2-(1H-indol-3-yl)ethyl)-3-(4-fluorophenoxy)propane-1-sulfonamide 21 has been found to improve glucose tolerance and insulin sensitivity in obese and diabetic mice.
Eigenschaften
IUPAC Name |
3-(4-fluorophenoxy)-N-[2-(1H-indol-3-yl)ethyl]propane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3S/c20-16-6-8-17(9-7-16)25-12-3-13-26(23,24)22-11-10-15-14-21-19-5-2-1-4-18(15)19/h1-2,4-9,14,21-22H,3,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMMLJIHOVCVYSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNS(=O)(=O)CCCOC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.